4-Bromo-5-methylpyridin-2-amine
Overview
Description
4-Bromo-5-methylpyridin-2-amine: is a chemical compound with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol. It is a brominated derivative of pyridine, featuring a bromine atom at the 4-position and a methyl group at the 5-position of the pyridine ring. This compound is typically found as a white to yellow powder or crystals and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Bromination of 5-Methylpyridin-2-amine: This method involves the bromination of 5-methylpyridin-2-amine using bromine (Br₂) in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at a controlled temperature to ensure selective bromination at the 4-position.
Sandmeyer Reaction:
Industrial Production Methods: The industrial production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 4-bromo-5-methylpyridine-N-oxide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-methylpyridin-2-amine.
Substitution: The bromine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃) are used in substitution reactions.
Major Products Formed:
Oxidation: 4-bromo-5-methylpyridine-N-oxide
Reduction: 5-methylpyridin-2-amine
Substitution: 4-hydroxy-5-methylpyridin-2-amine, 4-amino-5-methylpyridin-2-amine
Scientific Research Applications
Chemistry: 4-Bromo-5-methylpyridin-2-amine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 4-bromo-5-methylpyridin-2-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Chloro-5-methylpyridin-2-amine: Similar structure with chlorine instead of bromine.
3-Bromo-5-methylpyridin-2-amine: Bromine at the 3-position instead of 4-position.
4-Bromo-2-methylpyridin-5-amine: Methyl group at the 2-position instead of 5-position.
Properties
IUPAC Name |
4-bromo-5-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIZLNBSILWOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717098 | |
Record name | 4-Bromo-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-32-5 | |
Record name | 4-Bromo-5-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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